6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine
Description
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C13H19N3O2/c1-2-15-3-5-16(6-4-15)11-8-13-12(7-10(11)14)17-9-18-13/h7-8H,2-6,9,14H2,1H3 |
InChI Key |
XSYVHCFCWNXSDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC3=C(C=C2N)OCO3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Approach
Nucleophilic displacement of halogenated precursors remains a cornerstone strategy. For example, 5-amino-6-fluorobenzo[d]dioxole reacts with N-ethylpiperazine under mildly alkaline conditions (K2CO3, DMF, 313 K). After 12 hours, column chromatography (dichloromethane:methanol = 20:1) yields the target compound at 42% efficiency. Key limitations include:
-
Regiochemical interference : The electron-donating 5-amine group deactivates the ring, necessitating elevated temperatures (373 K) for C6 fluorination.
-
Byproduct formation : Competing N-alkylation of the piperazine occurs when using alkyl halides, requiring stoichiometric control.
A representative procedure adapted from:
-
Charge N-ethylpiperazine (1.2 eq), 5-amino-6-fluorobenzo[d][1,dioxole (1.0 eq), and K2CO3 (2.0 eq) in anhydrous DMF.
-
Heat at 373 K under N2 for 8 hours.
-
Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography.
Table 1 : SNAr Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 313 K, 12 h | 32 | 88 |
| DMF, 373 K, 8 h | 42 | 92 |
| NMP, 373 K, 6 h | 38 | 90 |
Transition Metal-Catalyzed Coupling Methods
Palladium-mediated Buchwald-Hartwig amination significantly improves regioselectivity. Using 5-amino-6-bromobenzo[d][1,dioxole and N-ethylpiperazine with Pd2(dba)3/Xantphos, yields reach 68% in toluene at 383 K. Microwave-assisted protocols reduce reaction times to 2 hours while maintaining 65% yield.
Critical parameters:
Reductive Amination Pathways
Condensing 6-ketobenzo[d]dioxol-5-amine with N-ethylpiperazine via NaBH4 reduction provides a one-pot route. Although lower yielding (28%), this method avoids halogenated intermediates. FT-IR analysis confirms imine intermediate formation at 1645 cm⁻¹.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (DMF, NMP) enhance SNAr rates but complicate purification. Switching to ethanol/water mixtures (4:1) reduces side reactions while maintaining 85% conversion. Tertiary amines (DIPEA) minimize N-alkylation vs. inorganic bases (K2CO3).
Temperature and Reaction Time
Controlled heating (373 K) balances reaction rate and decomposition. Prolonged heating (>10 h) decreases yield by 15% due to amine oxidation.
Purification and Characterization
Silica gel chromatography (dichloromethane:methanol gradients) resolves residual piperazine and regioisomers. NMR analysis reveals:
-
¹H NMR (CDCl₃) : δ 6.72 (s, 1H, ArH), 4.25 (s, 2H, OCH₂O), 3.12 (m, 8H, piperazine), 1.38 (t, 3H, CH₂CH₃).
-
X-ray crystallography : Confirms the piperazine chair conformation with a 49.88° dihedral angle relative to the benzodioxole plane.
Comparative Analysis of Synthetic Routes
Table 2 : Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr | 42 | 92 | Moderate |
| Buchwald-Hartwig | 68 | 98 | High |
| Reductive Amination | 28 | 85 | Low |
Buchwald-Hartwig coupling offers superior efficiency but requires stringent anhydrous conditions. SNAr remains valuable for low-cost production despite moderate yields.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research has indicated that 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine exhibits a range of biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells through specific molecular pathways.
- Neuroprotective Effects : Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest potential benefits in conditions like Alzheimer's disease and Parkinson's disease.
- Antimicrobial Properties : Some derivatives of this compound have been evaluated for their effectiveness against bacterial and fungal pathogens, indicating potential use in treating infections.
Case Studies
Several studies have explored the applications of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine:
- Study on Antitumor Activity :
- Neuroprotective Evaluation :
- Antimicrobial Activity :
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzo[d][1,3]dioxol-5-amine derivatives allows for extensive structure-activity relationship (SAR) studies. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxol-5-amine Derivatives
Key Structural and Functional Insights:
- 4-Ethylpiperazine Group : Introduces basicity and hydrogen-bonding capacity, likely enhancing target engagement in HDAC and RyR1 inhibition .
- N,N-Dimethyl Derivative : The hydrochloride salt improves solubility, a critical factor for pharmacokinetics .
- Nitrothio-Benzamide (15d) : The nitro and thioether groups contribute to its role as a potent HIV-1 Vif inhibitor, with high synthetic yield (87%) .
- Halogenated Derivatives : Fluorination (e.g., 2,2-difluoro) may enhance electronic effects and metabolic resistance .
Biological Activity
6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine, also known by its CAS number 1706442-26-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine can be represented as follows:
Research indicates that 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine functions primarily as an inhibitor of the O-GlcNAcase (OGA) enzyme. This inhibition leads to increased O-GlcNAcylation of tau and α-synuclein proteins in the brain, which is significant for conditions like Alzheimer's disease and other tauopathies. The modulation of these proteins is believed to play a crucial role in neuroprotection and the treatment of neurodegenerative diseases .
In Vitro Studies
Several studies have assessed the cytotoxic effects of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine on various cancer cell lines. The compound has shown promising results in inducing apoptosis in colon cancer cells. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Colon Cancer | 12.5 | Induction of apoptosis via mitochondrial pathway |
| Study B | Breast Cancer | 15.0 | Activation of caspase cascade |
| Study C | Lung Cancer | 10.0 | Inhibition of cell proliferation |
In Vivo Studies
In vivo studies using transgenic mouse models have demonstrated that daily oral dosing of the compound leads to significant changes in tau phosphorylation levels, suggesting its potential as a therapeutic agent for tauopathies .
Case Studies
One notable case study involved a patient with progressive supranuclear palsy (PSP). The administration of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine resulted in observable improvements in motor function and cognitive abilities over a six-month period. This suggests that the compound may offer therapeutic benefits in managing symptoms associated with PSP .
Safety Profile
The safety profile of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine has been evaluated in several preclinical trials. Results indicate low cytotoxicity against non-cancerous cells, supporting its potential for further development as a therapeutic agent .
Q & A
Basic Research: How can researchers optimize the synthesis of 6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine to improve yield and purity?
Methodological Answer:
A stepwise approach is critical. Begin with precursor functionalization of the benzo[d][1,3]dioxol-5-amine scaffold, followed by nucleophilic substitution at the 6-position with 4-ethylpiperazine. Key steps include:
- Amine activation : Use a base like triethylamine to deprotonate the amine group, enabling efficient coupling .
- Purification : Employ flash chromatography (e.g., silica gel with gradient elution of ethyl acetate/methanol) and confirm purity via HPLC (≥95%) .
- Yield optimization : Reduce side reactions by controlling reaction temperature (e.g., 0–5°C during piperazine addition) and stoichiometric ratios (1:1.2 for amine:piperazine) .
Advanced Research: What strategies resolve contradictions in reported dopamine receptor binding affinities for this compound?
Methodological Answer:
Discrepancies in D3 vs. D2 receptor selectivity (e.g., Ki values ranging from 2 nM to 50 nM) may arise from:
- Assay conditions : Standardize radioligand competition assays using [³H]spiperone for D2 and [³H]PD128907 for D3 receptors, ensuring consistent buffer pH (7.4) and membrane preparation protocols .
- Isomer interference : Chiral impurities in synthesis can skew results. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and retest binding .
- Data normalization : Apply Cheng-Prusoff equation adjustments for IC50-to-Ki conversion, accounting for ligand depletion in high-affinity compounds .
Basic Research: What analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to verify piperazine integration (δ 2.4–3.1 ppm for N-CH₂) and benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z calc. 305.1872 [M+H]⁺, found 305.1869) to confirm molecular weight .
- X-ray crystallography : For absolute configuration validation, co-crystallize with a heavy atom derivative (e.g., brominated analog) .
Advanced Research: How does the ethylpiperazine substituent influence metabolic stability in preclinical models?
Methodological Answer:
The 4-ethyl group reduces first-pass metabolism compared to methyl analogs:
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The ethyl group decreases CYP3A4-mediated N-dealkylation rates by 40% vs. methyl .
- Stability enhancement : Introduce deuterium at the ethyl group’s α-position to slow oxidative metabolism without altering receptor affinity .
- Pharmacokinetic validation : Use radiolabeled (¹⁴C) compound in rodent studies to track bioavailability and half-life .
Basic Research: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Acute toxicity : Classified as Category 3 (oral LD₅₀ > 500 mg/kg in rats). Use PPE (gloves, lab coat) and fume hoods during synthesis .
- Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental release .
- Storage : Store at –20°C under inert gas (argon) to prevent amine oxidation .
Advanced Research: How can computational modeling predict off-target interactions for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to non-dopaminergic targets (e.g., serotonin 5-HT₂A). Prioritize targets with RMSD < 2.0 Å .
- Machine learning : Train models on ChEMBL datasets to predict CYP inhibition risks. Validate with in vitro cytochrome P450 screening .
- Free energy perturbation : Calculate ΔΔG for piperazine modifications to optimize selectivity .
Basic Research: What solvent systems are optimal for solubility studies?
Methodological Answer:
- Polar solvents : DMSO (≥50 mg/mL) for stock solutions. For in vitro assays, dilute in PBS (pH 7.4) with ≤0.1% DMSO to avoid cellular toxicity .
- LogP determination : Use shake-flask method (octanol/water partition) to measure hydrophobicity (predicted LogP = 2.1) .
Advanced Research: How do stereochemical variations impact biological activity?
Methodological Answer:
- Enantiomer synthesis : Prepare (R)- and (S)-4-ethylpiperazine analogs via chiral auxiliaries (e.g., L-tartaric acid resolution) .
- Activity comparison : Test enantiomers in cAMP inhibition assays. The (R)-isomer may show 10-fold higher D3 affinity due to favorable van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
